molecular formula C11H17N3 B3276110 1-(Azidomethyl)adamantane CAS No. 63534-36-1

1-(Azidomethyl)adamantane

Cat. No.: B3276110
CAS No.: 63534-36-1
M. Wt: 191.27 g/mol
InChI Key: ROYSBACOXNFZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azidomethyl)adamantane is an organic compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical polycyclic cage molecule with unique properties, making it a valuable scaffold in various chemical and pharmaceutical applications. The azido group in this compound imparts distinctive reactivity, making it a versatile reagent in organic synthesis .

Mechanism of Action

Target of Action

(Adamantane-1-yl)methyl azide is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Many known chemotherapeutic drugs and biologically active compounds contain the metabolically stable azido group , suggesting that (Adamantane-1-yl)methyl azide may interact with a variety of biological targets.

Mode of Action

The mode of action of (Adamantane-1-yl)methyl azide involves several chemical transformations. The compound undergoes [3,3]-sigmatropic rearrangement, resulting in a mixture of a nucleophilic substitution product and its isomeric azide . This rearrangement is a key step in the compound’s interaction with its targets, leading to changes in the molecular structure that may affect its biological activity.

Biochemical Pathways

The compound’s azido group is known to be highly reactive and used for a wide range of chemical transformations . This suggests that (Adamantane-1-yl)methyl azide could potentially interact with various biochemical pathways, particularly those involving nitrogenous heterocycles .

Pharmacokinetics

The introduction of substituents in the nodal positions of adamantane has been shown to influence the lipophilicity coefficient , which could impact the compound’s bioavailability and pharmacokinetic profile.

Action Environment

The action of (Adamantane-1-yl)methyl azide can be influenced by various environmental factors. For instance, the rearrangement of allylic azides can occur at ambient temperatures . Additionally, the position of equilibrium can be controlled with the use of selective reactions at the double bond or azido group . These factors can influence the compound’s action, efficacy, and stability.

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Preparation Methods

1-(Azidomethyl)adamantane can be synthesized through several methods. One common synthetic route involves the reaction of bromomethyladamantane with sodium azide under oxidative conditions . This reaction typically requires careful handling due to the explosive nature of azides. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional safety measures to handle the reactive intermediates.

Chemical Reactions Analysis

1-(Azidomethyl)adamantane undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride for reduction and m-chloroperbenzoic acid for oxidation. Major products formed from these reactions include amines, nitro compounds, and substituted adamantane derivatives .

Scientific Research Applications

1-(Azidomethyl)adamantane has several scientific research applications:

Comparison with Similar Compounds

1-(Azidomethyl)adamantane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its azido group, which imparts high reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

1-(azidomethyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-14-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYSBACOXNFZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azidomethyl)adamantane
Reactant of Route 2
Reactant of Route 2
1-(Azidomethyl)adamantane
Reactant of Route 3
1-(Azidomethyl)adamantane
Reactant of Route 4
Reactant of Route 4
1-(Azidomethyl)adamantane
Reactant of Route 5
1-(Azidomethyl)adamantane
Reactant of Route 6
Reactant of Route 6
1-(Azidomethyl)adamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.